molecular formula C16H17NO4 B083204 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester CAS No. 13901-82-1

1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester

Cat. No. B083204
CAS RN: 13901-82-1
M. Wt: 287.31 g/mol
InChI Key: CTZRWCSFBRGFNT-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester is a chemical compound that has been studied for its potential scientific applications. This compound is commonly known as DPP and has been synthesized through various methods. In

Mechanism Of Action

The mechanism of action of DPP is not fully understood. However, it has been suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPP may also inhibit the activity of enzymes involved in inflammation.

Biochemical And Physiological Effects

DPP has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cells. In addition, DPP has been shown to exhibit fluorescent properties, making it a potential tool for the detection of zinc ions.

Advantages And Limitations For Lab Experiments

One advantage of using DPP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DPP is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of DPP. One potential direction is the development of DPP-based anti-cancer drugs. Another potential direction is the development of DPP-based fluorescent probes for the detection of other metal ions. Further studies are needed to fully understand the mechanism of action of DPP and its potential applications in scientific research.
Conclusion:
In conclusion, DPP is a chemical compound that has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties and has been shown to inhibit the growth of various cancer cells. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions. While there are limitations to using DPP in lab experiments, there are several potential future directions for its study.

Synthesis Methods

The synthesis of DPP can be achieved through various methods, including the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base. Another method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. These methods yield DPP in good yields and purity.

Scientific Research Applications

DPP has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions.

properties

CAS RN

13901-82-1

Product Name

1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

dimethyl 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)14(16(19)21-4)11(2)17(10)12-8-6-5-7-9-12/h5-9H,1-4H3

InChI Key

CTZRWCSFBRGFNT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC

Other CAS RN

13901-82-1

synonyms

dimethyl 2,5-dimethyl-1-phenyl-pyrrole-3,4-dicarboxylate

Origin of Product

United States

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